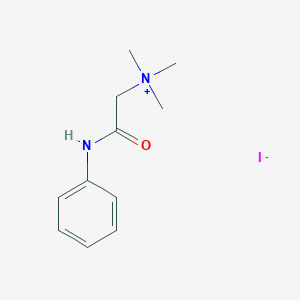

(Phenylcarbamylmethyl)-trimethylammoniumiodid

Übersicht

Beschreibung

Es soll permeabler für den transienten Rezeptorpotential-Vanilloid-1 (TRPV1)-Ionenkanal sein, wenn er durch Agonisten wie Capsaicin und N-Oleoyldopamin aktiviert wird . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um selektive Analgesie und Mechanismen der Schmerzreaktion zu untersuchen.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von CAY10568 beinhaltet die Reaktion von Trimethylamin mit Phenylisocyanat, um das Zwischenprodukt Trimethyl[(phenylcarbamoyl)methyl]-ammoniumiodid zu bilden. Die Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von CAY10568 folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern, um Konsistenz und Qualität zu gewährleisten. Die Verbindung wird dann mittels Kristallisation oder Chromatographietechniken gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Wissenschaftliche Forschungsanwendungen

CAY10568 has several applications in scientific research, particularly in the fields of neuroscience and pain research. It is used to study the selective blockade of pain response through TRPV1-mediated entry of sodium channel blockers. This compound helps in understanding the mechanisms of pain and developing new analgesic drugs that can selectively target pain pathways without affecting motor, touch, and proprioception .

Wirkmechanismus

Target of Action

CAY10568, also known as (Phenylcarbamylmethyl)-trimethylammonium iodide, primarily targets the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key players in neuronal communication .

Mode of Action

CAY10568 acts as a blocker of voltage-gated sodium channels . It is designed to be permeable to the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine . When given in combination with suitable TRPV1 agonists, CAY10568 should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact .

Biochemical Pathways

The primary biochemical pathway affected by CAY10568 involves the TRPV1 ion channel . This channel is a non-selective cation channel that is part of the transient receptor potential channel family . It is activated by a variety of exogenous and endogenous physical and chemical stimuli, including heat, pH, and capsaicin . The activation of TRPV1 leads to a cascade of events resulting in the perception of pain.

Pharmacokinetics

It is known that the compound is a crystalline solid with solubility in dmf (5 mg/ml), dmso (3 mg/ml), and pbs (ph 72, 05 mg/ml) . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of CAY10568’s action is the blockade of pain response . By selectively blocking voltage-gated sodium channels in neurons involved in pain perception, CAY10568 can potentially alleviate pain without affecting other sensory modalities such as motor control, touch, and proprioception .

Action Environment

The action of CAY10568 is influenced by the presence of TRPV1 agonists such as capsaicin and N-oleoyl dopamine . These agonists activate the TRPV1 ion channel, allowing CAY10568 to enter the neuron and block the voltage-gated sodium channels . Therefore, the presence and concentration of these agonists in the environment can significantly influence the efficacy of CAY10568.

Biochemische Analyse

Biochemical Properties

CAY10568 plays a significant role in biochemical reactions. It acts as a blocker of voltage-gated Na+ channels . The compound interacts with the TRPV1 ion channel, a type of transient receptor potential cation channel that in humans is encoded by the TRPV1 gene . When this channel is activated by agonists, CAY10568 becomes more permeable to it .

Cellular Effects

In terms of cellular effects, CAY10568 influences cell function by interacting with the TRPV1 ion channel . This interaction can lead to selective blockade of the pain response while leaving motor, touch, and proprioception intact

Molecular Mechanism

The molecular mechanism of CAY10568 involves its interaction with the TRPV1 ion channel . It is designed to be more permeable to this channel when it is activated by certain agonists . This allows CAY10568 to enter the cell and exert its effects, which include the blockade of voltage-gated Na+ channels .

Transport and Distribution

The transport and distribution of CAY10568 within cells and tissues are likely influenced by its interaction with the TRPV1 ion channel . When this channel is activated, CAY10568 becomes more permeable to it, which could influence its distribution within the cell .

Subcellular Localization

Given its interaction with the TRPV1 ion channel, it is likely that it localizes to regions of the cell where this channel is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CAY10568 involves the reaction of trimethylamine with phenyl isocyanate to form the intermediate trimethyl [(phenylcarbamoyl)methyl]-ammonium iodide. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of CAY10568 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The compound is then purified using crystallization or chromatography techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CAY10568 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Ammoniumiodidgruppe. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Halogenide und Nukleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Halogeniden verschiedene halogenierte Derivate von CAY10568 liefern .

Wissenschaftliche Forschungsanwendungen

CAY10568 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neurowissenschaften und Schmerzforschung. Es wird verwendet, um die selektive Blockade der Schmerzreaktion durch TRPV1-vermittelten Eintritt von Natriumkanalblockern zu untersuchen. Diese Verbindung hilft beim Verständnis der Mechanismen von Schmerzen und der Entwicklung neuer Schmerzmittel, die selektiv Schmerzbahnen angreifen können, ohne Motorik, Berührung und Propriozeption zu beeinträchtigen .

Wirkmechanismus

CAY10568 übt seine Wirkung aus, indem es spannungsgesteuerte Natriumkanäle selektiv blockiert, indem es über TRPV1-vermittelten Eintritt in diese Kanäle gelangt. In Kombination mit geeigneten TRPV1-Agonisten wie Capsaicin bewirkt es eine selektive Blockade der Schmerzreaktion, während andere sensorische Funktionen intakt bleiben. Diese selektive Wirkung ist auf seine geringere Größe und die erhöhte Permeabilität für den TRPV1-Ionenkanal zurückzuführen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

QX314: Ein kationisches Lidocain-Derivat, das ebenfalls TRPV1-Ionenkanäle angreift.

Capsaicin: Ein TRPV1-Agonist, der in Kombination mit CAY10568 verwendet wird, um den Ionenkanal zu aktivieren.

N-Oleoyldopamin: Ein weiterer TRPV1-Agonist, der in ähnlichen Forschungsanwendungen eingesetzt wird

Einzigartigkeit

CAY10568 ist aufgrund seiner geringeren Größe und seines weniger hydrophoben Charakters im Vergleich zu QX314 einzigartig. Dies macht es permeabler für den TRPV1-Ionenkanal, wodurch eine effektivere und selektivere Blockade von Schmerzreaktionen möglich ist. Seine Fähigkeit, Schmerzbahnen selektiv anzugreifen, ohne andere sensorische Funktionen zu beeinträchtigen, macht es zu einem wertvollen Werkzeug in der Schmerzforschung .

Eigenschaften

IUPAC Name |

(2-anilino-2-oxoethyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPHDQUNJSJNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22913-17-3 | |

| Record name | Ammonium, (phenylcarbamylmethyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)